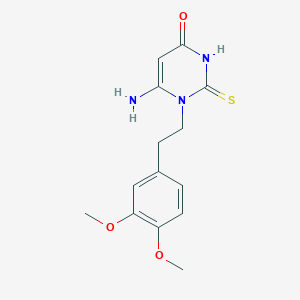
3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EMI56は、変異型上皮成長因子受容体(EGFR)タンパク質に対する強力な阻害効果で知られる化学化合物です。 EMI1の誘導体であり、EGFR三重変異体に対してより高い有効性を示しており、薬剤耐性非小細胞肺がん(NSCLC)の研究において貴重な化合物となっています .
準備方法
合成経路と反応条件
EMI56の合成は、市販の出発物質から始まり、複数のステップを伴います。主なステップには以下が含まれます。
コア構造の形成: EMI56のコア構造は、一連の縮合反応と環化反応によって合成されます。
官能基の修飾: 置換反応によって、さまざまな官能基がコア構造に導入されます。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、高純度が達成されます。
工業生産方法
工業的な環境では、EMI56の生産は、ラボスケールの合成方法のスケールアップを伴います。これには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。効率と再現性を高めるために、連続フローリアクターと自動合成プラットフォームが採用される場合があります。
化学反応解析
反応の種類
EMI56は、以下を含むいくつかの種類の化学反応を起こします。
酸化: EMI56は、酸化されてさまざまな酸化誘導体を形成することができます。
還元: 還元反応は、EMI56の官能基を修飾し、その化学的性質を変更することができます。
置換: 置換反応は、EMI56分子にさまざまな官能基を導入するために使用されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 置換反応には、ハロアルカンやアシルクロリドなどの試薬が使用されます。
主な生成物
これらの反応から形成される主な生成物は、修飾された官能基を持つEMI56のさまざまな誘導体であり、それらは異なる生物活性と特性を示す可能性があります。
科学研究への応用
EMI56は、以下を含む幅広い科学研究に応用されています。
化学: EMI56は、EGFR阻害に対する官能基修飾の影響を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達とがんの進行におけるEGFRの役割を調べるために、細胞ベースのアッセイで用いられます。
医学: EMI56は、薬剤耐性NSCLCの治療のための潜在的な治療薬であり、その有効性と安全性を評価するための前臨床試験で使用されています。
工業: EMI56は、新しいEGFR阻害剤の開発と、品質管理プロセスにおける基準化合物として使用されます。
化学反応の分析
Types of Reactions
EMI56 undergoes several types of chemical reactions, including:
Oxidation: EMI56 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on EMI56, altering its chemical properties.
Substitution: Substitution reactions are used to introduce different functional groups into the EMI56 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of EMI56 with modified functional groups, which can exhibit different biological activities and properties.
科学的研究の応用
EMI56 has a wide range of scientific research applications, including:
Chemistry: EMI56 is used as a model compound to study the effects of functional group modifications on EGFR inhibition.
Biology: It is employed in cell-based assays to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: EMI56 is a potential therapeutic agent for treating drug-resistant NSCLC, and it is used in preclinical studies to evaluate its efficacy and safety.
Industry: EMI56 is utilized in the development of new EGFR inhibitors and as a reference compound in quality control processes.
作用機序
EMI56は、変異型EGFRタンパク質の活性を阻害することによって効果を発揮します。EGFRのATP結合部位に結合し、下流のシグナル伝達経路のリン酸化と活性化を阻止します。 この阻害は、EGFR変異を保有する癌細胞における細胞増殖の抑制とアポトーシスの誘導につながります .
類似の化合物との比較
類似の化合物
EMI1: EMI56の親化合物であり、変異型EGFRに対する効力は低いです。
ゲフィチニブ: NSCLCの治療に使用されるEGFR阻害剤ですが、耐性プロファイルが異なります。
エルロチニブ: 別のEGFR阻害剤で、作用機序と耐性パターンが異なります。
EMI56の独自性
EMI56は、EGFR三重変異体に対する効力の向上により、薬剤耐性がんの研究において貴重なツールとなっています。 複数のEGFR変異を同時に阻害する能力は、他のEGFR阻害剤と比較して、より幅広い活性を提供します .
類似化合物との比較
Similar Compounds
EMI1: The parent compound of EMI56, which has lower potency against mutant EGFR.
Gefitinib: An EGFR inhibitor used in the treatment of NSCLC, but with different resistance profiles.
Erlotinib: Another EGFR inhibitor with a distinct mechanism of action and resistance patterns.
Uniqueness of EMI56
EMI56 stands out due to its enhanced potency against EGFR triple mutants, making it a valuable tool in the study of drug-resistant cancers. Its ability to inhibit multiple EGFR mutations simultaneously provides a broader spectrum of activity compared to other EGFR inhibitors .
特性
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-4-23(5-2)17-12-19-14(10-13(17)3)11-15(21(24)26-19)20-22-16-8-6-7-9-18(16)25-20/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQNORRYAWXDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1C)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethoxybenzamide](/img/structure/B2545782.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)
![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

![ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)
![1-(Adamantan-1-yl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea](/img/structure/B2545791.png)


![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)
